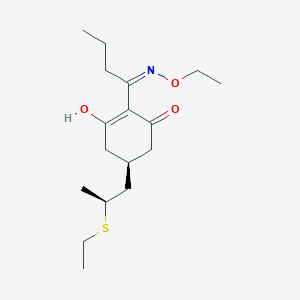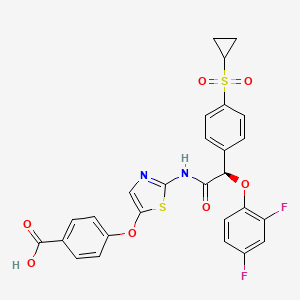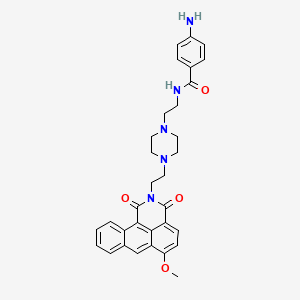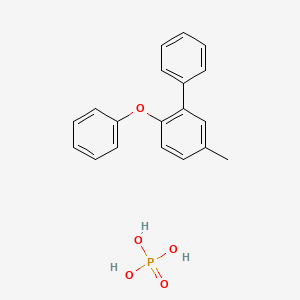![molecular formula C18H24I3N3O8 B11931276 N1,N3-bis[(2S)-2,3-dihydroxypropyl]-2,4,6-triiodo-5-(2-methoxyacetamido)-N1-methylbenzene-1,3-dicarboxamide](/img/structure/B11931276.png)
N1,N3-bis[(2S)-2,3-dihydroxypropyl]-2,4,6-triiodo-5-(2-methoxyacetamido)-N1-methylbenzene-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iopromide is a non-ionic, iodinated contrast medium widely used in medical imaging, particularly in X-ray and computed tomography (CT) scans. It is marketed under the brand name Ultravist and is known for its low osmolality and high safety profile. Iopromide is primarily used to enhance the visibility of blood vessels and internal organs during radiographic procedures by opacifying the blood vessels in the flow path of the contrast agent .
準備方法
The synthesis of iopromide involves several steps, starting with the preparation of 5-amino-isophthalic acid. This compound is then reacted with methoxyacetyl chloride in the presence of dimethylacetamide to produce 5-methoxyacetylamino-2,4,6-triiodoisophthalic acid dichloride. This intermediate is further reacted with 2,3-dihydroxypropylamine and N-methyl-2,3-dihydroxypropylamine to yield iopromide .
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required medical standards .
化学反応の分析
Iopromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of iopromide can lead to the formation of iodinated by-products, which are often studied for their environmental impact .
科学的研究の応用
Iopromide is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique properties as an iodinated contrast agent. In biology, iopromide is used to investigate the effects of iodinated compounds on biological systems. In medicine, it is primarily used for diagnostic imaging, including angiography, CT scans, and urography. Additionally, iopromide is being researched for its potential use in advanced oxidation processes for water treatment .
作用機序
The mechanism of action of iopromide involves its ability to opacify blood vessels and internal organs by absorbing X-rays. This is achieved through the high atomic number of iodine, which enhances the contrast in radiographic images. Iopromide is injected intravascularly, where it circulates through the bloodstream and highlights the vascular structures and organs. The compound is then excreted unchanged through the kidneys .
類似化合物との比較
Iopromide is often compared with other iodinated contrast agents such as diatrizoate, iohexol, iomeprol, and iopamidol. These compounds share similar applications in medical imaging but differ in their chemical structures, osmolality, and safety profiles. Iopromide is unique due to its low osmolality and high safety profile, making it a preferred choice for patients with a higher risk of adverse reactions .
Similar Compounds::- Diatrizoate
- Iohexol
- Iomeprol
- Iopamidol
特性
分子式 |
C18H24I3N3O8 |
|---|---|
分子量 |
791.1 g/mol |
IUPAC名 |
1-N,3-N-bis[(2S)-2,3-dihydroxypropyl]-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-methylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C18H24I3N3O8/c1-24(4-9(28)6-26)18(31)12-13(19)11(17(30)22-3-8(27)5-25)14(20)16(15(12)21)23-10(29)7-32-2/h8-9,25-28H,3-7H2,1-2H3,(H,22,30)(H,23,29)/t8-,9-/m0/s1 |
InChIキー |
DGAIEPBNLOQYER-IUCAKERBSA-N |
異性体SMILES |
CN(C[C@@H](CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NC[C@@H](CO)O)I)NC(=O)COC)I |
正規SMILES |
CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)NC(=O)COC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3E)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B11931203.png)
![3-[2-[2-[2-[2-[2-[2-[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11931211.png)

![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride](/img/structure/B11931238.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine](/img/structure/B11931259.png)


![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B11931268.png)


![2-aminobutanedioic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B11931280.png)

![6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11931301.png)
